![molecular formula C12H9BrN2O B13147417 8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one](/img/structure/B13147417.png)
8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one is a heterocyclic compound that features a pyrroloquinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor quinoline derivative, followed by cyclization and methylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove bromine or other substituents.
Substitution: Common in modifying the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products depend on the type of reaction. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution could produce various functionalized pyrroloquinolines.
Wissenschaftliche Forschungsanwendungen
8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action for 8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-f]quinoline: Shares a similar core structure but lacks the bromine and methyl groups.
8-Bromo-1-(3-fluorophenyl)sulfonyl-5-methyl-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-4-yl]methanol: Another brominated pyrroloquinoline derivative with additional functional groups.
Uniqueness
8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H9BrN2O |
|---|---|
Molekulargewicht |
277.12 g/mol |
IUPAC-Name |
8-bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2-one |
InChI |
InChI=1S/C12H9BrN2O/c1-15-11-3-2-10-8(4-7(13)6-14-10)9(11)5-12(15)16/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
ADFDBTAHAAURGK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CC2=C1C=CC3=C2C=C(C=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


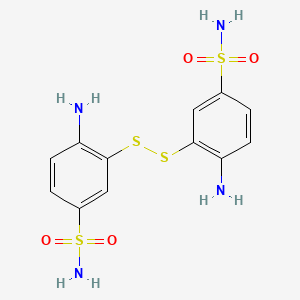
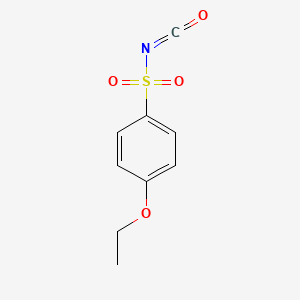
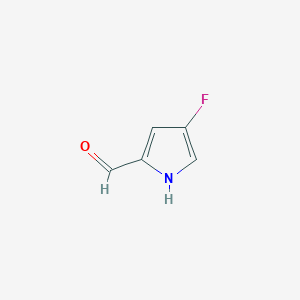
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)


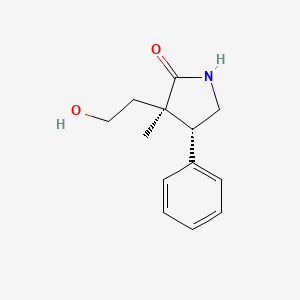
![(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13147390.png)
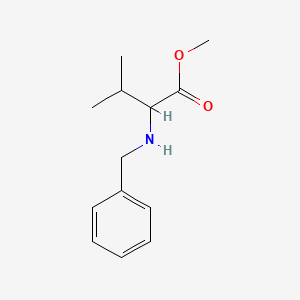
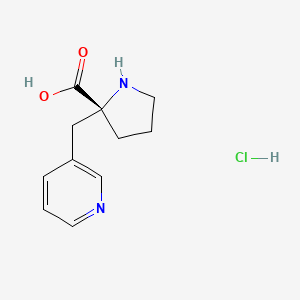
![N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide](/img/structure/B13147399.png)

![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
